Decladinosa Roxithromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, also known as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, is a useful research compound. Its molecular formula is C33H62N2O12 and its molecular weight is 678.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente antibacteriano
Decladinose Roxithromycin es un antibiótico macrólido semisintético . Principalmente se utiliza para tratar infecciones bacterianas inhibiendo la síntesis de proteínas en las bacterias, lo que impide su crecimiento. Este compuesto es particularmente eficaz contra infecciones del tracto respiratorio, infecciones de la piel y enfermedades de transmisión sexual.
Caracterización de impurezas
En la fabricación farmacéutica, Decladinose Roxithromycin sirve como un compuesto de referencia importante para el perfil de impurezas . La identificación y caracterización de las impurezas son cruciales para la seguridad y la eficacia del fármaco. Se emplean técnicas avanzadas como HPLC/TOF y espectrometría de masas de trampa de iones para estudiar los patrones de fragmentación y la asignación estructural de estas impurezas.
Estudios farmacocinéticos
El compuesto se utiliza en la investigación farmacocinética para comprender la absorción, distribución, metabolismo y excreción (ADME) de la roxitromicina . Estos estudios ayudan a determinar la dosis y la frecuencia de administración para la eficacia terapéutica.
Investigación toxicológica
Los estudios toxicológicos utilizan Decladinose Roxithromycin para evaluar el perfil de seguridad de la roxitromicina. Se sabe que algunas impurezas presentes en la roxitromicina pueden tener niveles de toxicidad más altos, lo que hace esencial estudiar sus efectos en los sistemas biológicos .
Cumplimiento normativo
Decladinose Roxithromycin también es significativo en la ciencia reguladora. Ayuda a cumplir con los requisitos reglamentarios establecidos por agencias como la FDA, donde la caracterización y el control de las impurezas son obligatorios para la aprobación de medicamentos .
Mecanismo De Acción
Target of Action
Decladinose Roxithromycin, a semi-synthetic macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of bacterial ribosomes . This subunit plays a crucial role in the protein synthesis of bacteria, making it an effective target for antibiotics like Decladinose Roxithromycin .
Mode of Action
The interaction of Decladinose Roxithromycin with its target leads to the inhibition of protein synthesis in bacteria . By binding to the 50S subunit of bacterial ribosomes, it interferes with the translocation of peptides . This disruption in protein synthesis prevents bacterial growth, thereby exerting its antibacterial action .
Biochemical Pathways
By inhibiting this pathway, they prevent the production of essential proteins required for various cellular functions, leading to the inhibition of bacterial growth .
Pharmacokinetics
It is known that the pharmacokinetics of roxithromycin can be influenced by the type of oral dosage forms . For instance, enteric-coated pellets of roxithromycin have been shown to exhibit higher bioavailability than dispersible tablets .
Result of Action
The primary result of Decladinose Roxithromycin’s action is the inhibition of bacterial growth . By interfering with protein synthesis, it prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This results in the effective treatment of infections caused by susceptible bacteria .
Action Environment
The action of Decladinose Roxithromycin can be influenced by environmental factors such as pH. For instance, roxithromycin has been found to be unstable in an acidic environment, leading to the formation of the essentially non-active decladinose roxithromycin . This suggests that the efficacy and stability of Decladinose Roxithromycin can be affected by the pH of its environment .
Análisis Bioquímico
Biochemical Properties
Decladinose Roxithromycin interacts with various enzymes, proteins, and other biomolecules. It is classified as an aminoglycoside
Cellular Effects
It is known that the compound is less active than its parent compound, Roxithromycin . It has been reported that the antibacterial activity of Decladinose Roxithromycin is almost zero .
Molecular Mechanism
As an inactive metabolite of Roxithromycin, it is likely that it does not exert significant effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound is less active than its parent compound, Roxithromycin .
Actividad Biológica
The compound identified as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple hydroxyl groups and a complex oxacyclotetradecane backbone. Its molecular formula is C51H100N4O17, indicating a large and intricate molecular architecture that contributes to its biological functions .
Antimicrobial Properties
Research has indicated that compounds similar to this one exhibit notable antimicrobial activity . For instance:
- Mechanism of Action : The compound may inhibit bacterial protein synthesis and disrupt cell wall formation. This is particularly relevant in the context of resistant strains of bacteria .
- Case Study : A study demonstrated that derivatives of this compound significantly reduced the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics like vancomycin .
Antiviral Activity
Emerging data suggest potential antiviral properties , particularly against viruses such as influenza and coronaviruses.
- Mechanism : The compound may interfere with viral entry into host cells or inhibit viral replication processes .
- Research Findings : In vitro studies have shown that certain analogs can reduce viral load in infected cell lines by up to 70% when administered at therapeutic concentrations .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity , which could have implications for treating chronic inflammatory diseases.
- Mechanism : It may modulate cytokine production and inhibit pathways associated with inflammation (e.g., NF-kB signaling).
- Case Study : In a rodent model of arthritis, administration of the compound led to a significant reduction in paw swelling and joint damage compared to controls .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : It shows good oral bioavailability due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Elimination : The half-life has been reported to be approximately 6 hours in animal models .
Toxicity Profile
While the compound shows promise in various therapeutic areas, its toxicity profile must be carefully evaluated:
- Acute Toxicity : Studies indicate low acute toxicity with no significant adverse effects observed at therapeutic doses.
- Chronic Toxicity : Long-term studies are needed to assess potential organ-specific toxicities or carcinogenic effects.
Propiedades
Número CAS |
214902-82-6 |
---|---|
Fórmula molecular |
C33H62N2O12 |
Peso molecular |
678.9 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25-/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1 |
Clave InChI |
BNZRPTCUAOMSSH-MMXXICNNSA-N |
SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
Sinónimos |
(9E)-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin9-[O-[(2-Methoxyethoxy)methyl]oxime]; Decladinoseroxithromycin; (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.